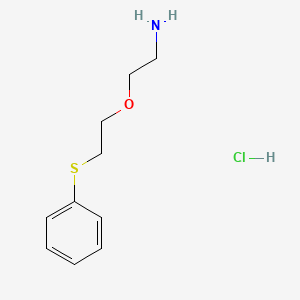![molecular formula C14H28N2O2 B13247355 tert-Butyl N-{3-[(cyclopentylmethyl)amino]propyl}carbamate](/img/structure/B13247355.png)
tert-Butyl N-{3-[(cyclopentylmethyl)amino]propyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-{3-[(cyclopentylmethyl)amino]propyl}carbamate is a chemical compound with the molecular formula C14H28N2O2. It is often used in research and development due to its unique chemical properties. This compound is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) as part of its structure. Carbamates are known for their diverse applications in pharmaceuticals, agriculture, and chemical synthesis.
Preparation Methods
The synthesis of tert-Butyl N-{3-[(cyclopentylmethyl)amino]propyl}carbamate typically involves the reaction of tert-butyl carbamate with 3-(cyclopentylmethyl)amino propylamine. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve the use of automated reactors and purification systems to scale up the synthesis process efficiently.
Chemical Reactions Analysis
tert-Butyl N-{3-[(cyclopentylmethyl)amino]propyl}carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
tert-Butyl N-{3-[(cyclopentylmethyl)amino]propyl}carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Researchers use this compound to study enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-{3-[(cyclopentylmethyl)amino]propyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or experimental effects.
Comparison with Similar Compounds
tert-Butyl N-{3-[(cyclopentylmethyl)amino]propyl}carbamate can be compared with other carbamate derivatives, such as:
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl 3-bromopropylcarbamate
- tert-Butyl (3-aminopropyl)carbamate
These compounds share similar structural features but differ in their specific functional groups and applications
Properties
Molecular Formula |
C14H28N2O2 |
|---|---|
Molecular Weight |
256.38 g/mol |
IUPAC Name |
tert-butyl N-[3-(cyclopentylmethylamino)propyl]carbamate |
InChI |
InChI=1S/C14H28N2O2/c1-14(2,3)18-13(17)16-10-6-9-15-11-12-7-4-5-8-12/h12,15H,4-11H2,1-3H3,(H,16,17) |
InChI Key |
DFNLEBSLXRVAFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNCC1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


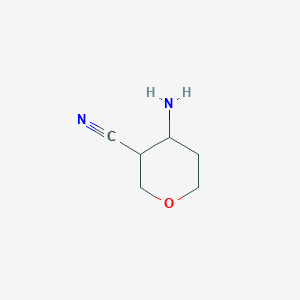
![[1-(2-Amino-3-methylpentyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13247300.png)

![6-[(Prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13247310.png)
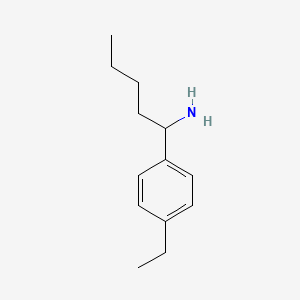
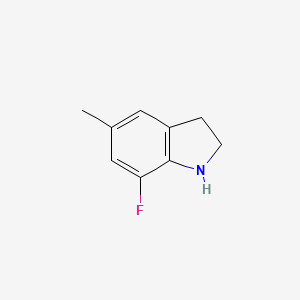

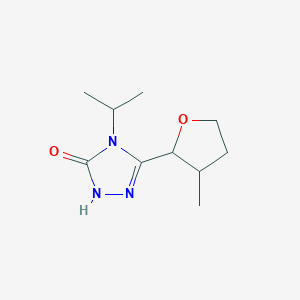
![Diethyl({3-[(2-methylcyclopentyl)amino]propyl})amine](/img/structure/B13247338.png)
amine](/img/structure/B13247347.png)
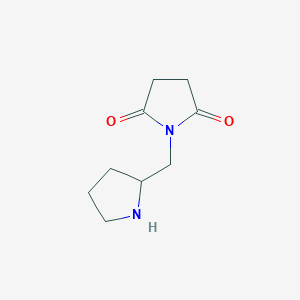

amine](/img/structure/B13247376.png)
